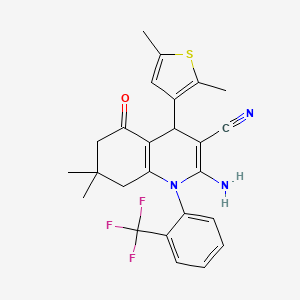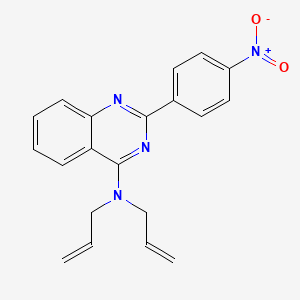![molecular formula C27H33FN2O4 B15034049 1-[2-(diethylamino)ethyl]-5-(2-fluorophenyl)-3-hydroxy-4-[(2-methyl-4-propoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15034049.png)
1-[2-(diethylamino)ethyl]-5-(2-fluorophenyl)-3-hydroxy-4-[(2-methyl-4-propoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- The diethylaminoethyl group can be introduced via nucleophilic substitution reactions using diethylamine and an appropriate alkyl halide.
- The fluorophenyl group can be added through a Friedel-Crafts acylation reaction using fluorobenzene and an acyl chloride.
- The hydroxy group can be introduced through selective reduction or hydrolysis reactions.
- The propoxybenzoyl group can be added via esterification or amidation reactions using the corresponding acid or acid derivative.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(DIETHYLAMINO)ETHYL]-5-(2-FLUOROPHENYL)-3-HYDROXY-4-(2-METHYL-4-PROPOXYBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE involves multiple steps, starting from readily available precursors. The general synthetic route includes:
-
Formation of the Pyrrolone Core:
- The pyrrolone core can be synthesized through a cyclization reaction involving a suitable amide and an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[2-(DIETHYLAMINO)ETHYL]-5-(2-FLUOROPHENYL)-3-HYDROXY-4-(2-METHYL-4-PROPOXYBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products:
- Oxidation of the hydroxy group yields ketones or aldehydes.
- Reduction of carbonyl groups yields alcohols.
- Substitution reactions yield various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: As a probe to study biological processes and interactions due to its unique chemical structure.
Medicine: Potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 1-[2-(DIETHYLAMINO)ETHYL]-5-(2-FLUOROPHENYL)-3-HYDROXY-4-(2-METHYL-4-PROPOXYBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes or receptors, potentially inhibiting or activating their activity. The exact mechanism would depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
- 1-[2-(DIETHYLAMINO)ETHYL]-5-[4-(DIMETHYLAMINO)PHENYL]-3-HYDROXY-4-(2-METHYL-4-PROPOXYBENZOYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE
- 1-[2-(DIETHYLAMINO)ETHYL]-3-HYDROXY-4-(2-METHYL-4-PROPOXYBENZOYL)-5-(3-PHENOXYPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE
Uniqueness: 1-[2-(DIETHYLAMINO)ETHYL]-5-(2-FLUOROPHENYL)-3-HYDROXY-4-(2-METHYL-4-PROPOXYBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, may enhance its binding affinity and specificity for certain molecular targets compared to similar compounds.
Eigenschaften
Molekularformel |
C27H33FN2O4 |
|---|---|
Molekulargewicht |
468.6 g/mol |
IUPAC-Name |
(4E)-1-[2-(diethylamino)ethyl]-5-(2-fluorophenyl)-4-[hydroxy-(2-methyl-4-propoxyphenyl)methylidene]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C27H33FN2O4/c1-5-16-34-19-12-13-20(18(4)17-19)25(31)23-24(21-10-8-9-11-22(21)28)30(27(33)26(23)32)15-14-29(6-2)7-3/h8-13,17,24,31H,5-7,14-16H2,1-4H3/b25-23+ |
InChI-Schlüssel |
AINMTMQYBWDRMP-WJTDDFOZSA-N |
Isomerische SMILES |
CCCOC1=CC(=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCN(CC)CC)C3=CC=CC=C3F)/O)C |
Kanonische SMILES |
CCCOC1=CC(=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN(CC)CC)C3=CC=CC=C3F)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[(2-chlorobenzyl)sulfanyl]-4-(2-chlorophenyl)-5-cyano-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B15033966.png)
![3-methyl-5-[(4-propoxybenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine](/img/structure/B15033970.png)
![dimethyl 2-{[(2E)-3-(3-nitrophenyl)prop-2-enoyl]amino}benzene-1,4-dicarboxylate](/img/structure/B15033972.png)
![2-[benzyl(methyl)amino]-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15033980.png)
![3-hydroxy-4-[(2-methyl-4-propoxyphenyl)carbonyl]-1-[3-(morpholin-4-yl)propyl]-5-[4-(propan-2-yl)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15033988.png)
![methyl (4Z)-4-{[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B15033992.png)
![N-{(E)-[3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}tetrahydrothiophen-3-amine 1,1-dioxide](/img/structure/B15033997.png)
![Ethyl 4-[(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)amino]benzoate](/img/structure/B15034000.png)

![4-[(Dimethylamino)methyl]-2-nitrophenyl dimethylcarbamate](/img/structure/B15034010.png)
![ethyl (2Z)-5-(2-chlorophenyl)-2-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15034012.png)
![1-benzoyl-4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazine](/img/structure/B15034014.png)

![2-(dimethylamino)-1-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethanone](/img/structure/B15034054.png)
